Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate
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Overview
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxymethyl group, and a methyl ester group on a benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, and the methyl ester group is formed by esterification of the carboxylic acid precursor with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Free amine.
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, leading to different functional derivatives that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate is unique due to the presence of both a hydroxymethyl group and a Boc-protected amino group on the benzene ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C14H19NO5 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11-6-9(8-16)5-10(7-11)12(17)19-4/h5-7,16H,8H2,1-4H3,(H,15,18) |
InChI Key |
OJOSEBVVGBPMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)CO |
Origin of Product |
United States |
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